1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, which is then coupled with a chlorophenyl derivative. The final step involves the formation of the chromeno-pyrrole structure under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring, in particular, is known for its ability to interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Chromeno-Pyrrole Derivatives: Compounds with similar chromeno-pyrrole structures are also of interest for their unique properties
Uniqueness
1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H14ClN3O3S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H14ClN3O3S/c1-10-3-8-15-14(9-10)18(26)16-17(12-4-6-13(22)7-5-12)25(20(27)19(16)28-15)21-24-23-11(2)29-21/h3-9,17H,1-2H3 |
InChI Key |
KGWBPQSDWSLLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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